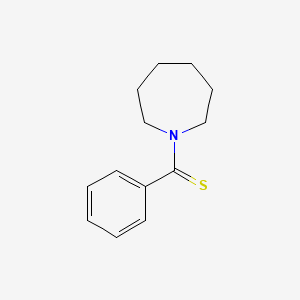
Dec-2-EN-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-2-EN-5-one is an organic compound characterized by a ten-carbon chain with a double bond at the second position and a ketone functional group at the fifth position. This compound is part of the larger family of alkenes and ketones, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dec-2-EN-5-one can be synthesized through various organic reactions. One common method involves the aldol condensation of 2-pentanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the double bond at the correct position.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decanol. This process involves the use of metal catalysts such as copper or palladium and is carried out at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond and the ketone group.
Analyse Des Réactions Chimiques
Types of Reactions: Dec-2-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst can yield decanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
Dec-2-EN-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Dec-2-EN-5-one involves its interaction with various molecular targets. The double bond and the ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Dec-2-EN-5-one can be compared to other similar compounds such as:
Dec-1-ene: An alkene with a double bond at the first position, lacking the ketone group.
2-Decanone: A ketone with the carbonyl group at the second position, lacking the double bond.
Dec-3-EN-2-one: A compound with a double bond at the third position and a ketone group at the second position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
65570-25-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-2-en-5-one |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h4,6H,3,5,7-9H2,1-2H3 |
Clé InChI |
RESIPHIPOBYJRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


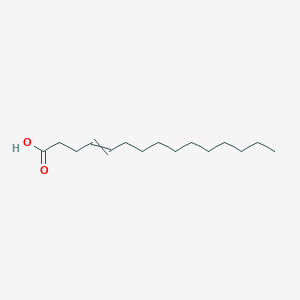
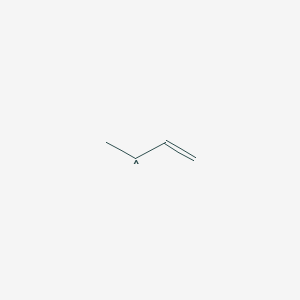
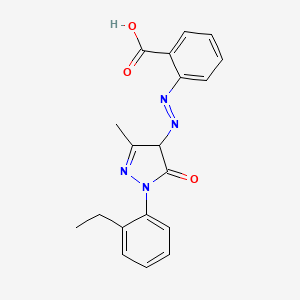
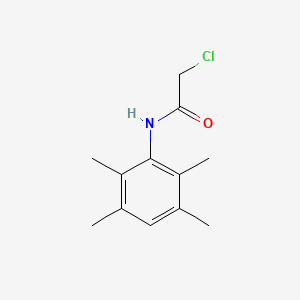
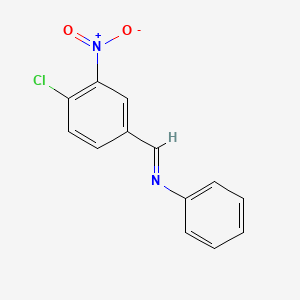
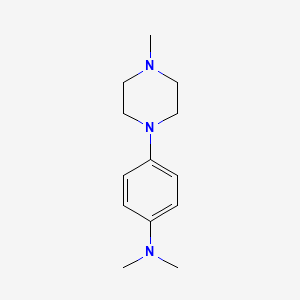
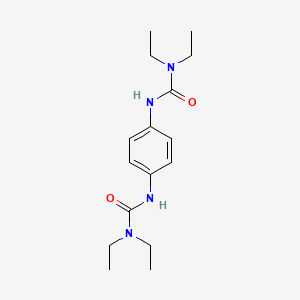
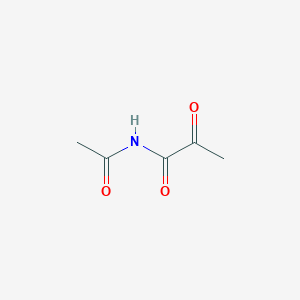
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
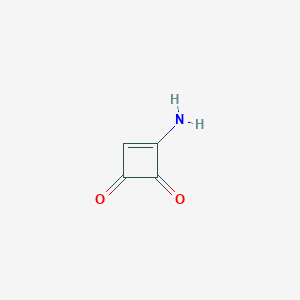
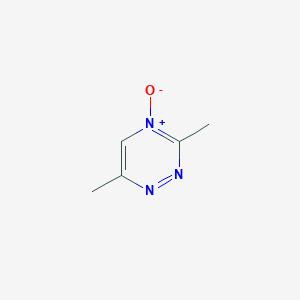
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
